molecular formula C21H22ClN3O2 B2839186 N-(4-chlorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-84-0

N-(4-chlorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2839186
CAS No.: 421575-84-0
M. Wt: 383.88
InChI Key: QJPAMZCEYZNAMQ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a pyrimidine core functionalized with a 4-(propan-2-yl)phenyl group at position 4, a 6-methyl substituent, and an N-(4-chlorophenyl)carboxamide moiety. Its structure is derived from Biginelli-like multicomponent reactions, as evidenced by analogous syntheses involving cyclocondensation of β-ketoamides, aldehydes, and urea/thiourea derivatives . The 4-(propan-2-yl)phenyl group distinguishes it from related compounds, conferring unique steric and electronic properties that influence biological activity and physicochemical behavior.

Properties

IUPAC Name

N-(4-chlorophenyl)-6-methyl-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-12(2)14-4-6-15(7-5-14)19-18(13(3)23-21(27)25-19)20(26)24-17-10-8-16(22)9-11-17/h4-12,19H,1-3H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPAMZCEYZNAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 4-isopropylbenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogen-substituted derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural variations among tetrahydropyrimidine-carboxamides primarily involve substituents on the phenyl rings and the pyrimidine core. Key analogs and their features are summarized below:

Key Observations :

  • Methoxy Groups : Increase polarity, which may reduce bioavailability but improve solubility .
  • Bulkier Substituents (e.g., Propan-2-yl) : The isopropyl group in the target compound introduces steric hindrance, possibly affecting binding to biological targets compared to smaller substituents like methyl .

Comparison with Other Methods :

  • employs catalytic optimization for eco-friendly synthesis of indole-containing analogs .
  • Antioxidant-active furan derivatives () use thiourea and β-ketoesters under reflux conditions .

Physical and Chemical Properties

  • Molecular Weight : ~410–430 g/mol (estimated based on substituents).
  • Lipophilicity : LogP values are influenced by the 4-chlorophenyl (Cl: +0.71) and isopropyl groups (LogP: +1.2), suggesting higher lipophilicity than methoxy or methyl analogs .
  • Solubility: Limited aqueous solubility due to aromatic substituents; DMSO or DMF is typically required for dissolution .
Antimicrobial Activity:
  • N-(2-Methoxyphenyl) Analog : Moderate activity against Staphylococcus aureus and Escherichia coli .
  • Indole-Containing Analog () : MIC values of 8–32 µg/mL against fungal and bacterial strains .
Antioxidant Activity:
  • Furan Derivatives () : Compound 3c showed IC50 = 0.6 mg/mL in DPPH scavenging, outperforming gallic acid in reducing power assays .
Antiviral Activity:
  • HIV RNase H Inhibitors (): Derivatives with phenylamino groups (e.g., 10cc) achieved 84% inhibition at 10 µM .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In analogous pyrimidines (), dihedral angles between the pyrimidine ring and substituent phenyl groups range from 12° to 86°, influencing molecular packing and hydrogen bonding .
  • Hydrogen Bonding : The N–H···O/N interactions stabilize crystal structures, as seen in ORTEP-3 and SHELX-refined models .
  • Steric Effects : The isopropyl group in the target compound may induce greater puckering in the tetrahydropyrimidine ring compared to planar methyl or methoxy substituents .

Biological Activity

N-(4-chlorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a tetrahydropyrimidine core, which is known for its involvement in various biological activities. Its molecular formula is C21H24ClN3O2C_{21}H_{24}ClN_{3}O_{2}, with a molecular weight of approximately 385.88 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound exhibits multiple biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrimidines possess notable antibacterial properties. For instance, compounds synthesized through the Biginelli reaction have demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The tetrahydropyrimidine scaffold has been linked to anticancer activity. Compounds similar to this compound have shown potential in inhibiting cancer cell proliferation through apoptosis induction .
  • Anti-inflammatory Effects : Some studies suggest that the compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine release .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized pyrimidine derivatives against a panel of pathogenic bacteria. The compound exhibited an IC50 value ranging from 50 to 200 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa, indicating moderate to strong antibacterial activity compared to standard antibiotics like Ciprofloxacin .

Bacterial Strain IC50 (µg/mL) Standard Drug (Ciprofloxacin) IC50 (µg/mL)
Bacillus subtilis50100
Staphylococcus aureus75150
Pseudomonas aeruginosa200250

Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. This suggests a promising avenue for further development in cancer therapeutics .

Q & A

Basic: What synthetic methodologies are commonly employed for this tetrahydropyrimidine carboxamide?

Answer:
The compound is typically synthesized via acid-catalyzed cyclocondensation reactions. For example:

  • A mixture of N-(4-chloro-2-methylphenyl)-4-methyl-3-oxopentanamide , urea/thiourea, and aromatic aldehydes in ethanol with concentrated HCl is refluxed for 24–25 hours. The product is crystallized from methanol, yielding ~40% .
  • Solvent selection (e.g., dichloromethane or DMF) and pH control (acidic conditions) are critical for optimizing intermediate stability and final purity .

Table 1: Example Reaction Conditions from Analogous Syntheses

ReactantsCatalystSolventYieldReference
Aldehyde + β-ketoamide + ureaHClEthanol40%
Tosyl chloride derivativesDCM55–65%

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Answer:

  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • NMR : ¹H NMR identifies substituent environments (e.g., methyl groups at δ 1.2–1.5 ppm; aromatic protons at δ 7.0–7.8 ppm) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidine ring) .

Advanced: How can conflicting data on biological activity be resolved?

Answer:
Discrepancies in reported activities (e.g., antimicrobial vs. anti-inflammatory) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using E. coli ATCC 25922) .
  • Structural analogs : Compare substituent effects; e.g., electron-withdrawing groups (Cl, CF₃) enhance receptor binding .
  • Dose-response studies : Establish EC₅₀ values to differentiate true activity from cytotoxicity .

Advanced: What strategies improve synthetic yield and purity?

Answer:

  • Temperature optimization : Reflux at 80–90°C minimizes side reactions (e.g., hydrolysis of the carboxamide group) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted aldehydes .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization versus traditional HCl .

Advanced: How do computational models aid in structure-activity relationship (SAR) studies?

Answer:

  • Molecular docking : Predict binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with bioactivity. For example, para-substituted aryl groups enhance potency .

Basic: What are the key intermediates in the synthesis pathway?

Answer:

  • β-ketoamide precursors : Synthesized via Claisen condensation of acetyl chloride derivatives with anilines .
  • Cyclocondensation intermediates : Tetrahydropyrimidine rings form under acid catalysis, confirmed by LC-MS monitoring .

Advanced: How to address solubility challenges in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to maintain compound stability in aqueous buffers .
  • Prodrug design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .

Advanced: What analytical methods resolve stereochemical ambiguities?

Answer:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) .
  • Vibrational circular dichroism (VCD) : Assigns absolute configuration by correlating experimental and calculated spectra .

Basic: How is purity assessed post-synthesis?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
  • Elemental analysis : Matches calculated vs. observed C, H, N, S content (error ≤0.3%) .

Advanced: What mechanistic insights explain the compound’s reactivity?

Answer:

  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., imine formation) .
  • DFT calculations : Predict transition states for cyclization steps (e.g., B3LYP/6-31G* level) .

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